![molecular formula C12H19NO5 B2917114 Racemic-(3aR,6S,6aR)-4-(tert-butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid CAS No. 1445951-57-4](/img/structure/B2917114.png)
Racemic-(3aR,6S,6aR)-4-(tert-butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Racemic-(3aR,6S,6aR)-4-(tert-butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid is a compound of notable interest in the fields of synthetic organic chemistry and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with the preparation of hexahydro-2H-furo[3,2-b]pyrrole.
Key Reaction Steps
Formation of the fused-ring system.
Introduction of the tert-butoxycarbonyl group through a nucleophilic substitution or addition reaction.
Protection of the carboxylic acid functional group to avoid side reactions.
Reaction Conditions
Use of suitable solvents like dichloromethane or acetonitrile.
Catalysts such as acids or bases depending on the specific step.
Temperature control to maintain reaction efficiency and product yield.
Industrial Production Methods
While this compound may not yet be produced on an industrial scale, similar compounds are often synthesized using flow chemistry techniques, automated synthesis platforms, and high-throughput screening for optimal reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Can be oxidized under specific conditions to introduce additional functional groups.
Reduction: : Certain parts of the molecule can be reduced to alter the oxidation state of specific atoms.
Substitution: : Various substitution reactions can occur, particularly at the tert-butoxycarbonyl group or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: : Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: : Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Depending on the specific reactions, products can include altered fused-ring systems, new carboxylic derivatives, or amide bonds if reacting with nucleophiles.
Applications De Recherche Scientifique
Chemistry
Used in studying reaction mechanisms and developing new synthetic routes.
Biology
Potential as a building block for biologically active molecules or as a probe in biochemical assays.
Medicine
Explored for its potential in drug discovery, particularly in creating novel pharmacophores.
Industry
Potential use in creating advanced materials with specific chemical properties due to its unique structure.
Mécanisme D'action
While the detailed mechanism of action may depend on the specific application, the compound likely interacts with molecular targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding in some reactions. Its effects are mediated through its fused-ring structure and functional groups, enabling it to interact with various biological or chemical systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Racemic-(3aR,6S,6aR)-4-(tert-butoxycarbonyl)hexahydro-2H-pyran-6-carboxylic acid
Racemic-(3aR,6S,6aR)-4-(tert-butoxycarbonyl)hexahydro-2H-thiopyran-6-carboxylic acid
Uniqueness
Its unique fused-ring system distinguishes it from many other compounds, making it particularly useful in exploring new synthetic methodologies and applications in diverse fields.
The presence of the tert-butoxycarbonyl group adds to its versatility in chemical reactions compared to compounds lacking this functional group.
Propriétés
IUPAC Name |
(3aR,6S,6aR)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-7(10(14)15)9-8(13)4-5-17-9/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8+,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZSBVSOHULTJQ-DJLDLDEBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2C1CCO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H]2[C@H]1CCO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[1-(hydroxyimino)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2917033.png)
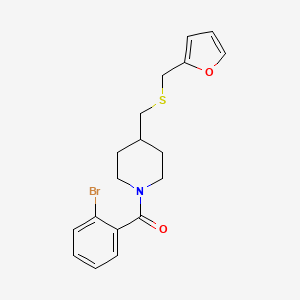
![1-(2-methoxyethyl)-3-((4-methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2917036.png)
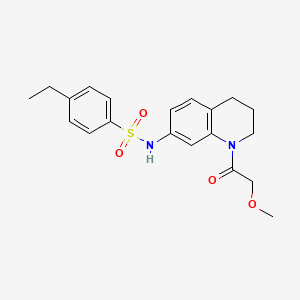
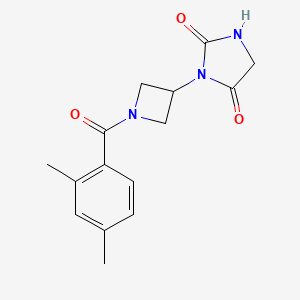

![4-ethoxy-3-fluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B2917040.png)
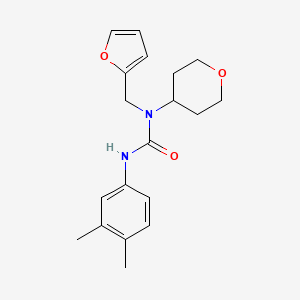
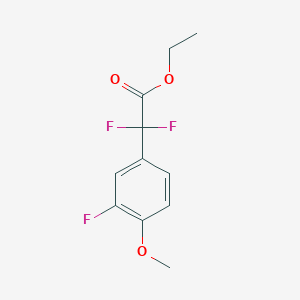

![Ethyl 2-{4-bromo-2-methoxy-6-[(phenylimino)methyl]phenoxy}acetate](/img/structure/B2917049.png)
![N-(4-methylbenzyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2917051.png)
![N,N-dimethyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}aniline](/img/structure/B2917052.png)
![2-{4-[(5-Aminopyridin-2-yl)oxy]phenyl}acetonitrile](/img/structure/B2917053.png)
